molecular formula C16H17N3O4 B11469840 5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione

5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione

Cat. No.: B11469840
M. Wt: 315.32 g/mol
InChI Key: GBOUJTGWVMDQFU-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrrolo[3,4-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. The presence of methoxy groups on the phenyl ring and methyl groups on the pyrimidine ring adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate then undergoes cyclization with a pyrimidine derivative under acidic or basic conditions to form the desired pyrrolo[3,4-d]pyrimidine core. The reaction conditions often involve refluxing in solvents like ethanol or dioxane, and the use of catalysts such as p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydropyrimidine derivatives, and various substituted phenyl derivatives .

Scientific Research Applications

5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of advanced materials and dyes

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its potential anticancer effects. The methoxy and methyl groups play a crucial role in enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of a pyrrolo[3,4-d]pyrimidine core with methoxy and methyl groups. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H17N3O4/c1-18-10-8-17-14(13(10)15(20)19(2)16(18)21)9-5-6-11(22-3)12(7-9)23-4/h5-8,17H,1-4H3

InChI Key

GBOUJTGWVMDQFU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CNC(=C2C(=O)N(C1=O)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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